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molecular formula C8H3Cl3N2 B1382083 4,7,8-Trichloroquinazoline CAS No. 1027775-18-3

4,7,8-Trichloroquinazoline

Cat. No. B1382083
M. Wt: 233.5 g/mol
InChI Key: HVUDQSHQMHCEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754107B2

Procedure details

A mixture of 7,8-dichloro-3H-quinazolin-4-one (0.72 g, 3.35 mmol) in phosphorus oxychloride (6.6 g, 12.8 mmol) was heated at reflux for about 4 hours. The reaction mixture was cooled at ambient temperature then added dropwise to ice-cold water. The precipitate was collected by filtration and dried in vacuo to give 4,7,8-trichloroquinazoline as a brown solid (0.64 g, 2.74 mmol, 82%).
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([Cl:12])=[C:10]2[C:5]([C:6](=O)[NH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:6]1[C:5]2[C:10](=[C:11]([Cl:12])[C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
ClC1=CC=C2C(NC=NC2=C1Cl)=O
Name
Quantity
6.6 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
then added dropwise to ice-cold water
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=C(C(=CC=C12)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.74 mmol
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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